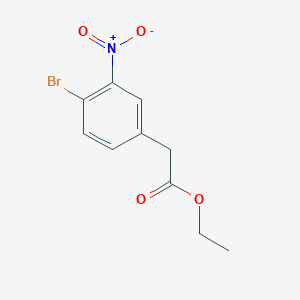

Ethyl 2-(4-bromo-3-nitrophenyl)acetate

Description

Ethyl 2-(4-bromo-3-nitrophenyl)acetate (CAS: 875258-18-7) is a nitro-substituted aromatic ester with the molecular formula C₁₀H₁₀BrNO₄ (calculated molecular weight: 288.10 g/mol). This compound features a bromine atom at the para-position and a nitro group at the meta-position on the benzene ring, conjugated with an acetate ester side chain. Its structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where nitroaromatic compounds are often precursors for amines or heterocycles via reduction or cyclization reactions .

Properties

IUPAC Name |

ethyl 2-(4-bromo-3-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCPQJTZILYMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875258-18-7 | |

| Record name | ethyl 2-(4-bromo-3-nitrophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-bromo-3-nitrophenyl)acetate can be synthesized through a multi-step process involving the bromination and nitration of phenylacetic acid derivatives. One common method involves the bromination of 4-nitrophenylacetic acid followed by esterification with ethanol to form the desired compound. The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(4-bromo-3-nitrophenyl)acetate may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-3-nitrophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Formation of substituted phenylacetic acid derivatives.

Reduction Reactions: Formation of ethyl 2-(4-bromo-3-aminophenyl)acetate.

Ester Hydrolysis: Formation of 4-bromo-3-nitrophenylacetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(4-bromo-3-nitrophenyl)acetate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of pharmaceutical compounds and as an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-3-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position : The meta-nitro group in Ethyl 2-(4-bromo-3-nitrophenyl)acetate reduces steric hindrance compared to its ortho-nitro analog (CAS 199328-35-3), facilitating nucleophilic substitution at the bromine site. However, the para-bromo/meta-nitro arrangement enhances electron-withdrawing effects, stabilizing intermediates in SNAr reactions .

- Ester Group: Replacing the ethyl ester with a methyl group (CAS 100487-82-9) lowers molecular weight (274.07 vs. Conversely, benzoate esters (e.g., CAS 168473-87-8) exhibit stronger electron-withdrawing effects due to the conjugated aromatic system .

Physicochemical Properties

- Solubility: Nitro groups enhance solubility in polar aprotic solvents (e.g., DMF, ethyl acetate) compared to non-nitro compounds. Methyl esters (CAS 100487-82-9) may have higher solubility in methanol than ethyl esters .

- Thermal Stability : Nitroaromatics generally exhibit lower thermal stability. Differential scanning calorimetry (DSC) studies would be needed to compare decomposition temperatures across analogs.

Biological Activity

Ethyl 2-(4-bromo-3-nitrophenyl)acetate is an organic compound characterized by its unique molecular structure, featuring a bromine and a nitro group on a phenyl ring linked to an ethyl acetate moiety. Its molecular formula is C₁₃H₁₂BrN₁O₄. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

Antimicrobial Properties

Research indicates that compounds structurally related to Ethyl 2-(4-bromo-3-nitrophenyl)acetate may demonstrate significant antimicrobial activity. For instance, studies have shown that similar nitro-substituted phenyl compounds possess the ability to inhibit the growth of various bacterial strains. The mechanism is often linked to the formation of reactive intermediates that can damage cellular components in pathogens .

Case Studies and Research Findings

- Antibacterial Screening : A study assessed the antibacterial efficacy of several nitro-substituted phenyl compounds, including derivatives of Ethyl 2-(4-bromo-3-nitrophenyl)acetate. The results indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

- Enzyme Interaction Studies : Ethyl 2-(4-bromo-3-nitrophenyl)acetate has been utilized in enzyme-catalyzed reaction studies, particularly focusing on ester hydrolysis. The compound's structure allows it to serve as a substrate or inhibitor for certain enzymes, providing insights into its biochemical roles.

- Potential Anti-inflammatory Applications : Preliminary investigations into the compound's anti-inflammatory properties have suggested that it may modulate inflammatory pathways, although further research is necessary to fully elucidate these effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Ethyl 2-(4-chloro-3-nitrophenyl)acetate | Chlorine instead of bromine | Different reactivity profiles |

| Ethyl 2-(4-nitrophenyl)acetate | No halogen substituents | Primarily aromatic; lacks halogen reactivity |

| Ethyl 2-(4-bromo-2-nitrophenyl)acetate | Nitro group in a different position | Potentially distinct biological activity |

This table highlights how variations in substituents can influence both the chemical reactivity and biological activity of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.